Cas no 2034455-22-4 (methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate)

methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate
- AKOS026696823
- F6554-6352
- methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- 2034455-22-4
- methyl 6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate
- methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate
-
- インチ: 1S/C17H20F3NO4S/c1-25-15(22)14-10-16(14)6-8-21(9-7-16)26(23,24)11-12-2-4-13(5-3-12)17(18,19)20/h2-5,14H,6-11H2,1H3
- InChIKey: SQMWZJYKABAGTH-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC(C(F)(F)F)=CC=1)(N1CCC2(CC1)CC2C(=O)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 391.10651378g/mol
- どういたいしつりょう: 391.10651378g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 72.1Ų
methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-6352-2μmol |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-4mg |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-5μmol |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-5mg |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-2mg |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-3mg |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-6352-1mg |
methyl 6-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034455-22-4 | 1mg |
$54.0 | 2023-09-08 |
methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylateに関する追加情報
Methyl 6-{4-(Trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate (CAS No. 2034455-22-4): A Comprehensive Overview
Methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate (CAS No. 2034455-22-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate is particularly noteworthy. The spirocyclic framework, which consists of a six-membered ring fused to a five-membered ring, provides a rigid and conformationally constrained scaffold. This structural rigidity is often associated with enhanced pharmacological properties, such as improved binding affinity and selectivity for target proteins. Additionally, the presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability.
Recent studies have explored the potential therapeutic applications of methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate. One area of particular interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in cellular signaling pathways and are involved in numerous physiological processes. Research has shown that this compound can selectively bind to specific GPCRs, potentially modulating their activity and offering new avenues for drug development.
In addition to its potential as a GPCR modulator, methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
The synthesis of methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate involves several steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl group. Advanced synthetic methods, such as transition-metal-catalyzed reactions and organocatalysis, have been employed to achieve high yields and stereoselectivity in the synthesis process. These synthetic strategies not only facilitate the production of this compound but also provide valuable insights into the development of related compounds with similar or improved biological activities.
Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate. These studies have shown that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life in vivo. These properties are essential for ensuring that the compound can effectively reach its target tissues and exert its therapeutic effects.
Toxicity assessments have further confirmed the safety profile of methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate. In vitro and in vivo toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. These findings support its potential for further development as a therapeutic agent.
In conclusion, methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro[2.5]octane-1-carboxylate (CAS No. 2034455-22-4) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable candidate for various therapeutic applications. Ongoing research continues to explore its full potential, paving the way for new treatments in areas such as inflammation and GPCR modulation.
2034455-22-4 (methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate) 関連製品
- 2008721-30-8(tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate)
- 1835762-06-5(3-Oxa-1,8-diazaspiro[4.5]decane-2,4-dione, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-)
- 2229579-02-4(3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid)
- 922112-08-1(4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 168013-75-0(2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)
- 2411324-51-9(Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate)
- 1806944-70-6(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2680619-82-1(3-(3-fluorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1225334-82-6(N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide)




